BenchChemオンラインストアへようこそ!

rab7 protein

Membrane trafficking Late endosome GTPase recruitment

Rab7 (encoded by the RAB7A gene) is a small GTPase of the Ras superfamily that cycles between GTP-bound (active) and GDP-bound (inactive) states, serving as a principal regulator of late endosomal trafficking, lysosomal biogenesis, and autophagosome maturation. Unlike earlier-acting endosomal Rabs such as Rab5 or recycling Rabs such as Rab11, Rab7 specifically governs the transition from early to late endosomes, lysosomal fusion events, and endosome-to-trans-Golgi network retrieval via retromer recruitment, functions that are not redundantly covered by other Rab family members.

Molecular Formula C10H9NO
Molecular Weight 0
CAS No. 152989-05-4
Cat. No. B1177871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerab7 protein
CAS152989-05-4
Synonymsrab7 protein
Molecular FormulaC10H9NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rab7 Protein (CAS 152989-05-4) for Late Endosomal and Autophagic Trafficking Studies


Rab7 (encoded by the RAB7A gene) is a small GTPase of the Ras superfamily that cycles between GTP-bound (active) and GDP-bound (inactive) states, serving as a principal regulator of late endosomal trafficking, lysosomal biogenesis, and autophagosome maturation [1]. Unlike earlier-acting endosomal Rabs such as Rab5 or recycling Rabs such as Rab11, Rab7 specifically governs the transition from early to late endosomes, lysosomal fusion events, and endosome-to-trans-Golgi network retrieval via retromer recruitment, functions that are not redundantly covered by other Rab family members [2].

Why Rab7 Cannot Be Replaced by Rab5, Rab9, or Other Late Endosomal GTPases


Substitution of Rab7 with closely related late endosomal GTPases such as Rab9 or earlier-acting Rabs like Rab5 is not functionally equivalent due to distinct membrane recruitment mechanisms, non-overlapping effector protein interactomes, and divergent subcellular microdomain localization. Rab7 and Rab9 are recruited onto late endosomes by biochemically distinguishable processes, with Rab9 recruitment exhibiting an apparent Km of 9 nM versus 22 nM for Rab7 and non-competitive cross-inhibition kinetics (Ki values differing by over an order of magnitude) [1]. Furthermore, Rab7 and Rab9 occupy distinct membrane microdomains on the same late endosomal organelle, with cation-independent mannose 6-phosphate receptors enriched in Rab9 domains relative to Rab7 domains [2]. Rab5, which governs early endosome dynamics, shows fundamentally different nucleotide binding kinetics compared to Rab7, and the two proteins engage largely non-overlapping effector protein sets [3]. These biochemical distinctions preclude functional interchangeability in experimental systems requiring specific control of late endosomal-lysosomal trafficking, retromer-dependent cargo retrieval, or autophagic flux.

Quantitative Evidence for Rab7 Differentiation vs Rab5, Rab9, and Late Endosomal GTPases


Rab7 vs Rab9: Distinct Membrane Recruitment Affinities (Km 22 nM vs 9 nM) and Cross-Competition Kinetics

In a direct head-to-head biochemical reconstitution assay, purified prenylated Rab7 and Rab9 proteins were each reconstituted as stoichiometric complexes with GDP dissociation inhibitor-alpha, and their recruitment onto endosome-enriched membrane fractions was quantified. Rab9 was recruited with an apparent Km of 9 nM, whereas Rab7 recruitment exhibited an apparent Km of 22 nM, indicating a ~2.4-fold difference in membrane recruitment efficiency [1]. Furthermore, cross-competition experiments demonstrated that Rab9-GDI complexes inhibited myc-tagged Rab9 recruitment with an apparent Ki of 9 nM, while Rab7-GDI complexes inhibited Rab9 recruitment with an apparent Ki of 112 nM, a >12-fold weaker inhibition [1]. This demonstrates that Rab7 and Rab9 utilize distinct recruitment machinery even when targeting the same organelle class.

Membrane trafficking Late endosome GTPase recruitment

Rab7 vs Rab9: Divergent Subcellular Microdomain Localization on Late Endosomes with Differential Cargo Receptor Enrichment

Coexpression of fluorescently tagged Rab7 and Rab9 in living cells revealed that these two late endosomal Rab proteins occupy distinct, non-overlapping microdomains on late endosome membranes [1]. Importantly, cation-independent mannose 6-phosphate receptors (CI-MPR), critical cargo receptors for lysosomal enzyme trafficking, are enriched in Rab9 domains relative to Rab7 domains [1]. TIP47, a Rab9-specific effector, colocalizes with CI-MPR in the Rab9 domain but is absent from Rab7 domains, further confirming functional microdomain segregation [1].

Subcellular localization Membrane microdomains Cargo sorting

Rab7 vs Rab5: Differential Nucleotide Binding Kinetics and Intrinsic Fluorescence Properties

Kinetic analysis of nucleotide interactions with Rab5 and Rab7 was performed using intrinsic tryptophan fluorescence, as Rab5 contains two tryptophan residues while Rab7 contains three [1]. The intrinsic fluorescence properties differ between these proteins, enabling label-free kinetic measurements in biochemical assays [1]. Rab7 functions in late endosomal-lysosomal trafficking, whereas Rab5 operates in early endosome dynamics and endocytic vesicle fusion, representing temporally and spatially distinct steps in the endocytic pathway [2].

GTPase kinetics Nucleotide binding Fluorescence spectroscopy

Rab7 Unique Post-Translational Modification: Serine 72 Phosphorylation Modulates Palmitoylation and Retromer Recruitment

Rab7A undergoes phosphorylation at serine 72 (S72) by the NEK7 kinase, a modification that is essential for retromer complex recruitment to late endosomes [1]. The non-phosphorylatable Rab7A S72A mutant fails to interact with and recruit retromer to late endosomes, and exhibits reduced palmitoylation compared to wild-type Rab7A protein, demonstrating an interplay between phosphorylation and palmitoylation in regulating Rab7A-retromer interactions [1]. This phosphorylation-dependent regulatory mechanism is not documented for Rab9 or Rab5 in the context of retromer recruitment.

Post-translational modification Retromer complex Palmitoylation

Rab7 Unique Effector Interactome: RILP Binding via Distinct Switch and RabSF Regions

Crystal structure analysis of Rab7-GTP in complex with the Rab7 binding domain of RILP (Rab-interacting lysosomal protein) revealed that Rab7 interacts with RILP specifically via two distinct structural areas: the first involving the switch and interswitch regions (canonical effector-binding site), and the second consisting of RabSF1 and RabSF4 regions [1]. This extended binding interface is structurally distinct from effector recognition modes observed for Rab5 (which binds Rabaptin-5 and Rabenosyn-5) and Rab9 (which binds TIP47), conferring effector specificity unique to Rab7 [2]. REP-1 (Rab escort protein-1) also discriminates between Rab7·GDP and Rab7·GTP with a 20-fold difference in dissociation rate constants (0.012 s⁻¹ for Rab7·GDP vs 0.2 s⁻¹ for Rab7·GTP) and corresponding Kd values (1 nM vs 20 nM) [3].

Protein-protein interaction Effector binding Structural biology

Rab7 Pharmacological Targeting: Selective Inhibitor CID 1067700 (ML282) with Ki = 13 nM

CID 1067700 (also known as ML282) is a competitive small molecule inhibitor that binds the nucleotide binding pocket of Rab7 with a Ki value of 13 nM, preventing BODIPY-linked GTP and GDP binding with EC50 values of 11.2 nM and 21 nM, respectively . The compound interferes with Rab7-RILP interaction and locks Rab7 in an inactive conformation, enabling selective chemical perturbation of Rab7-dependent trafficking . In contrast, the compound displays a broader inhibitory profile across other Ras-related GTPases, exhibiting EC50 values ranging from 20-500 nM and at least 40% inhibitory activity against all tested GTPases [1], though the 13 nM Ki for Rab7 represents the highest affinity target reported.

Small molecule inhibitor Chemical probe GTPase inhibition

Recommended Research and Industrial Applications for Rab7 Protein Based on Verified Differentiation


Late Endosome-to-Lysosome Fusion and Lysosomal Positioning Assays (Rab7-Specific)

Rab7 is the only GTPase that directly recruits RILP via an extended binding interface involving both switch regions and RabSF1/RabSF4 domains, a unique structural feature documented by X-ray crystallography [1]. This interaction controls lysosomal positioning and fusion with late endosomes and autophagosomes. Experimental systems requiring quantification of lysosomal fusion efficiency or perinuclear clustering should employ Rab7 rather than Rab9 (which governs retrograde transport to the TGN) or Rab5 (which functions at early endosomes). The Rab7-selective inhibitor CID 1067700 (Ki = 13 nM) provides an orthogonal chemical tool for validating Rab7-dependent phenotypes in these assays .

Retromer-Dependent Cargo Retrieval and Endosome-to-TGN Trafficking Studies

Rab7A uniquely undergoes NEK7-mediated phosphorylation at serine 72, which is required for palmitoylation and retromer complex recruitment to late endosomes [2]. The non-phosphorylatable S72A mutant completely fails to recruit retromer, providing a clean loss-of-function control for investigating sortilin and CI-MPR cargo retrieval. This regulatory mechanism is Rab7-specific; neither Rab5 nor Rab9 have been shown to control retromer recruitment via S72 phosphorylation. Investigators studying endosome-to-TGN transport of lysosomal hydrolase receptors should use Rab7 constructs rather than Rab9, which operates in a parallel but distinct microdomain on the same organelle [3].

Autophagic Flux and Autophagosome-Lysosome Fusion Quantification

Rab7 is essential for autophagosome maturation and fusion with lysosomes, a function documented in the MeSH descriptor and primary literature [4]. Unlike Rab9, which has been implicated in Atg5/Atg7-independent alternative autophagy but not canonical macroautophagy [5], Rab7 controls the terminal degradative step of canonical autophagy. Experimental designs requiring measurement of autophagic flux via LC3-II turnover, RFP-GFP-LC3 puncta analysis, or lysosomal degradation of autophagic cargo should prioritize Rab7 constructs or Rab7 inhibitors (CID 1067700) to specifically interrogate this pathway node.

Membrane Recruitment Machinery and Rab Cascade Studies (Rab5-to-Rab7 Conversion)

The Rab5-to-Rab7 conversion represents a canonical Rab cascade where Rab5 recruits the Mon1-Ccz1 GEF complex that subsequently activates Rab7, enabling ordered endosomal maturation [6]. Rab7 recruitment kinetics (apparent Km = 22 nM) and its biochemically distinguishable recruitment machinery from Rab9 (apparent Km = 9 nM; cross-competition Ki = 112 nM vs 9 nM) [7] make Rab7 the appropriate choice for studying the transition from early to late endosomes. Substitution with Rab9 would interrogate a parallel, non-cascade pathway with distinct membrane targeting requirements and functional outputs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for rab7 protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.